molecular formula C8H13NO2 B14175380 (4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one CAS No. 916823-75-1

(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B14175380
CAS No.: 916823-75-1
M. Wt: 155.19 g/mol
InChI Key: VQTWFVBKLAZKJZ-BQBZGAKWSA-N
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Description

(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one is a chiral compound with a unique structure that includes a hydroxyl group, a methylidene group, and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolidinone ring. The hydroxyl and methylidene groups can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The methylidene group can be reduced to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated pyrrolidinone derivative.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one: A stereoisomer with different spatial arrangement of atoms.

    4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one: A compound lacking specific stereochemistry.

    4-Hydroxy-3-methyl-5-(propan-2-yl)pyrrolidin-2-one: A compound with a methyl group instead of a methylidene group.

Uniqueness

(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both hydroxyl and methylidene groups also contributes to its distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

916823-75-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(4S,5S)-4-hydroxy-3-methylidene-5-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C8H13NO2/c1-4(2)6-7(10)5(3)8(11)9-6/h4,6-7,10H,3H2,1-2H3,(H,9,11)/t6-,7-/m0/s1

InChI Key

VQTWFVBKLAZKJZ-BQBZGAKWSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](C(=C)C(=O)N1)O

Canonical SMILES

CC(C)C1C(C(=C)C(=O)N1)O

Origin of Product

United States

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